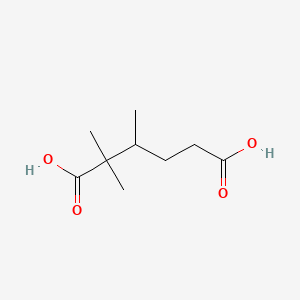
Trimethyladipic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyladipic acid, also known as 2,2,4-trimethylhexanedioic acid, is an organic compound with the molecular formula C9H16O4. It is a white crystalline solid that is soluble in alcohol and ether solvents. This compound is characterized by the presence of three methyl groups and two carboxyl groups, making it a dicarboxylic acid. This compound is primarily used as an intermediate in the production of polyester resins, coatings, and plastic additives .
Méthodes De Préparation
Trimethyladipic acid can be synthesized through various methods. One common method involves the oxidation of 1,2,3,4-butanetetrol in the presence of oxygen and a suitable catalyst . Another method involves the thermal treatment of trimethyladipic anhydride to obtain this compound with a yield of over 90% . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Trimethyladipic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Trimethyladipic acid has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of trimethyladipic acid involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in esterification reactions to form esters, which are important intermediates in the synthesis of polyesters. Its molecular structure allows it to interact with different enzymes and proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Trimethyladipic acid can be compared with other similar compounds such as:
Adipic acid: A common dicarboxylic acid used in the production of nylon.
Pimelic acid: Another dicarboxylic acid with a similar structure but different properties.
Suberic acid: A dicarboxylic acid with a longer carbon chain.
This compound is unique due to the presence of three methyl groups, which confer higher thermal and solvent stability compared to its analogs .
Propriétés
Numéro CAS |
28472-18-6 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2,2,3-trimethylhexanedioic acid |
InChI |
InChI=1S/C9H16O4/c1-6(4-5-7(10)11)9(2,3)8(12)13/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
Clé InChI |
GBURUDXSBYGPBL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)O)C(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



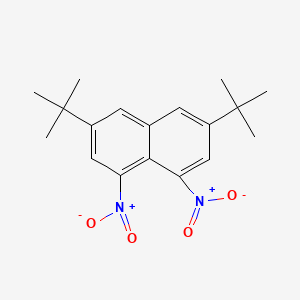
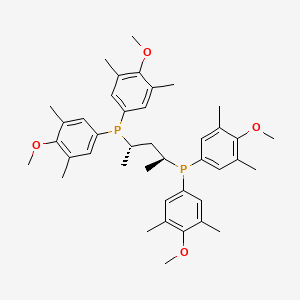
![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
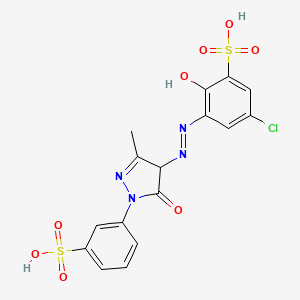
![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)
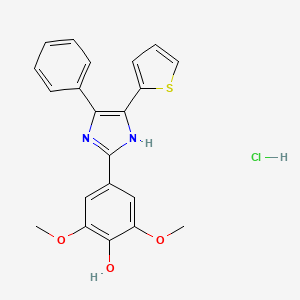
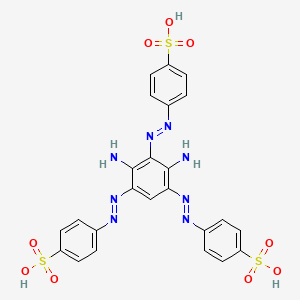
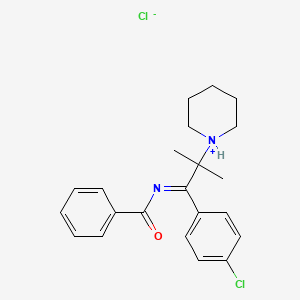
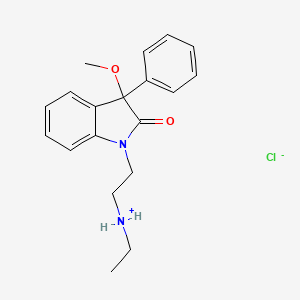
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)

